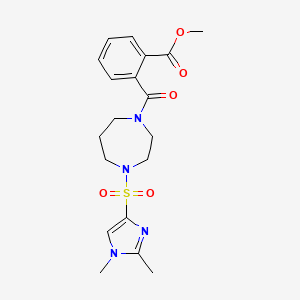

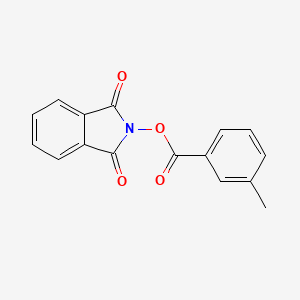

methyl 2-(4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms. Imidazoles are key components of important biological molecules. For example, histidine, a standard amino acid, and histamine, a neurotransmitter, both contain an imidazole ring .

Synthesis Analysis

The synthesis of imidazoles has been a topic of interest in recent years. There have been advances in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of applications .Molecular Structure Analysis

The molecular structure of imidazoles is characterized by a five-membered planar ring, which includes two non-adjacent nitrogen atoms. The remaining three positions are typically occupied by carbon atoms .Chemical Reactions Analysis

Imidazoles are known to participate in a variety of chemical reactions, often serving as a key component in the formation of larger, more complex molecules .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific imidazole derivative would depend on the particular groups attached to the ring. In general, imidazoles are relatively stable compounds .Applications De Recherche Scientifique

Polarographic Study and Electron Density

A polarographic study investigated alkyl imidazolyl sulfoxides and sulfides, focusing on their reduction behavior in aqueous ethanol. The study highlighted the impact of electron density at the sulfur atom on reducibility and adsorptivity effects, relevant to understanding the electrochemical properties of similar compounds (Johansson & Wendsjö, 1983).

Intramolecular Sulphur(IV)-Oxygen Interaction

Research on sulphoxides and sulphilimines with specific groups provided insights into sulphur(IV)-oxygen interactions, which are significant for designing molecules with desired electronic and structural properties (Kucsman et al., 1984).

Alkoxycarbonyl Transfer

A study on the transfer of alkoxycarbonyl from alkyl imidazolium-2-carboxylates to various organic molecules explored the reactivity and potential applications of these compounds in organic synthesis, including the formation of carbonates and urethanes (Bakhtiar & Smith, 1994).

Catalyzed Synthesis of Quinoline Derivatives

The use of 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst for synthesizing quinoline derivatives showcases the application of related compounds in facilitating organic reactions, highlighting their efficiency and reusability (Khaligh, 2015).

Novel Diazotransfer Reagent

The development of a new diazotransfer reagent, imidazole-1-sulfonyl azide hydrochloride, for converting primary amines into azides and activated methylene substrates into diazo compounds, demonstrates the utility of imidazole-based compounds in synthetic chemistry (Goddard-Borger & Stick, 2007).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O5S/c1-14-20-17(13-21(14)2)29(26,27)23-10-6-9-22(11-12-23)18(24)15-7-4-5-8-16(15)19(25)28-3/h4-5,7-8,13H,6,9-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPXRSOMTSKSRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[chloro(difluoro)methyl]-6-(2,4-difluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2781669.png)

![(E)-2-(benzo[d]oxazol-2-ylthio)-N'-(4-(diethylamino)benzylidene)acetohydrazide](/img/structure/B2781672.png)

![3-isobutyl-1,6,7-trimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781675.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2781677.png)

![N'-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2781679.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2781683.png)

![2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2781684.png)

![N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2781690.png)